5-(1H-imidazole-1-carbonyl)-2,3-dimethyl-1H-indole
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Overview
Description
5-(1H-imidazole-1-carbonyl)-2,3-dimethyl-1H-indole is a heterocyclic compound that combines the structural features of both imidazole and indole rings. These types of compounds are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-imidazole-1-carbonyl)-2,3-dimethyl-1H-indole typically involves the formation of the imidazole ring followed by its attachment to the indole moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of catalysts such as transition metal complexes to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process may include steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(1H-imidazole-1-carbonyl)-2,3-dimethyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
5-(1H-imidazole-1-carbonyl)-2,3-dimethyl-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 5-(1H-imidazole-1-carbonyl)-2,3-dimethyl-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1H-imidazole-1-carbonyl derivatives: These compounds share the imidazole ring structure and exhibit similar chemical properties.
2,3-dimethyl-1H-indole derivatives: These compounds share the indole ring structure and have comparable biological activities.
Uniqueness
5-(1H-imidazole-1-carbonyl)-2,3-dimethyl-1H-indole is unique due to the combination of both imidazole and indole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C14H13N3O |
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Molecular Weight |
239.27 g/mol |
IUPAC Name |
(2,3-dimethyl-1H-indol-5-yl)-imidazol-1-ylmethanone |
InChI |
InChI=1S/C14H13N3O/c1-9-10(2)16-13-4-3-11(7-12(9)13)14(18)17-6-5-15-8-17/h3-8,16H,1-2H3 |
InChI Key |
HSXYXEJHGDLYEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)N3C=CN=C3)C |
Origin of Product |
United States |
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